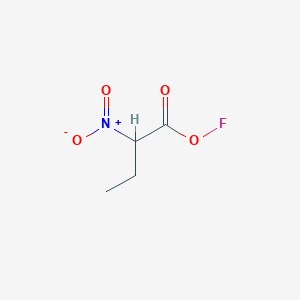
(5-Methylbenzofuran-2-yl)boronic acid
Vue d'ensemble
Description
(5-Methylbenzofuran-2-yl)boronic acid is a chemical compound with the molecular formula C9H9BO3 . It has a molecular weight of 175.98 g/mol . The IUPAC name for this compound is (5-methyl-1-benzofuran-2-yl)boronic acid . It is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of (5-Methylbenzofuran-2-yl)boronic acid can be represented by the InChI string: InChI=1S/C9H9BO3/c1-6-2-3-8-7 (4-6)5-9 (13-8)10 (11)12/h2-5,11-12H,1H3 . The Canonical SMILES representation is B (C1=CC2=C (O1)C=CC (=C2)C) (O)O .
Chemical Reactions Analysis
Boronic acids, including (5-Methylbenzofuran-2-yl)boronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications . The interaction of boronic acids with diols allows their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Physical And Chemical Properties Analysis
(5-Methylbenzofuran-2-yl)boronic acid has a molecular weight of 175.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass is 176.0644743 g/mol and the monoisotopic mass is also 176.0644743 g/mol . The topological polar surface area is 53.6 Ų . The heavy atom count is 13 .
Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including “(5-Methylbenzofuran-2-yl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the manipulation of proteins and cell labelling .
Protein Manipulation and Modification
Boronic acids have been used for the interaction with proteins, their manipulation, and cell labelling . This has been an area of particular growth .
Separation Technologies
Boronic acids have been used in separation technologies . This includes the electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . This is due to their key interaction with diols .
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions . This includes the synthesis of diarylborinic acids and their four-coordinated analogs .
Catalysis
Borinic acids are also used in catalysis . This is due to their enhanced Lewis acidity in comparison to boronic acids .
Materials Science
Borinic acids are used in materials science, including the construction of polymer or optoelectronics materials . This is due to their unique properties and reactivities .
Propriétés
IUPAC Name |
(5-methyl-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEHWPXLYXXAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576774 | |
| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylbenzofuran-2-yl)boronic acid | |
CAS RN |
143381-72-0 | |
| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)

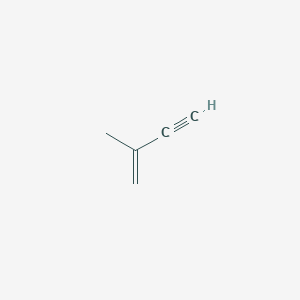

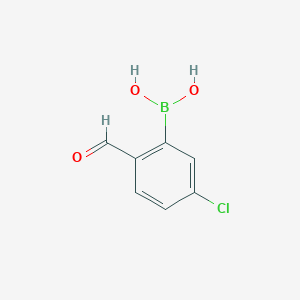
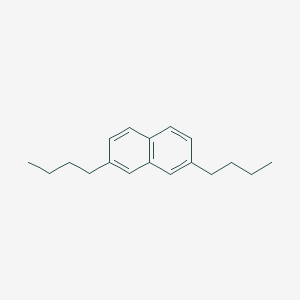

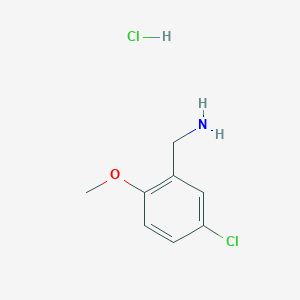


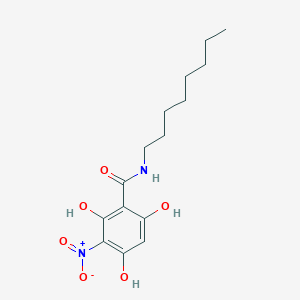
![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
